

Application Notes and Protocols for the Purity Assessment of Dimethyl 5-aminoisophthalate

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Compound of Interest

Compound Name: **Dimethyl 5-aminoisophthalate**

Cat. No.: **B182512**

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical methodologies for the characterization and purity determination of **Dimethyl 5-aminoisophthalate** (DM5AI). The following protocols provide step-by-step instructions for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the quality control of this important chemical intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds like **Dimethyl 5-aminoisophthalate**. A reversed-phase method is typically employed to separate DM5AI from its potential impurities.

Experimental Protocol: HPLC Analysis

a) Sample Preparation:

- Accurately weigh approximately 10 mg of the **Dimethyl 5-aminoisophthalate** sample.
- Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to create a 1 mg/mL stock solution.

- Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

b) Chromatographic Conditions:

| Parameter | Recommended Conditions |
|--------------------|-----------------------------------------------------------------------------------------------------------------|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient | 0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-18.1 min: 90% to 10% B 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |

Data Presentation: HPLC

| Compound | Expected Retention Time (min) | Purity (%) |
|-----------------------------------------|-------------------------------|------------|
| Dimethyl 5-aminoisophthalate | 8 - 12 | >98[1] |
| 5-Aminoisophthalic acid (impurity) | 3 - 5 | <0.5 |
| Dimethyl 5-nitroisophthalate (impurity) | 10 - 14 | <0.5 |

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition. Purity is determined by the peak area percentage.



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HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For **Dimethyl 5-aminoisophthalate**, this method is particularly useful for identifying volatile organic impurities.

Experimental Protocol: GC-MS Analysis

a) Sample Preparation:

- Dissolve approximately 1-2 mg of the **Dimethyl 5-aminoisophthalate** sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is completely dissolved. If necessary, sonicate for a few minutes.
- Transfer the solution to a GC vial.

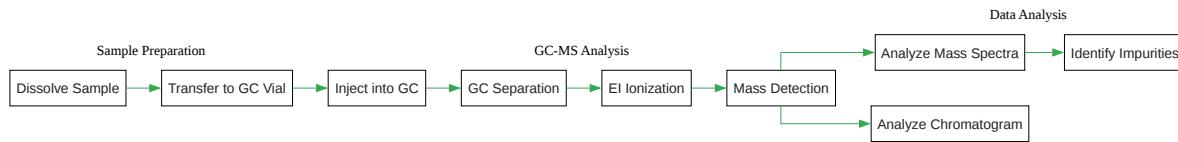
b) GC-MS Conditions:

| Parameter | Recommended Conditions |
|-------------------|-------------------------------------------------------------------------------|
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 μ L |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |

Data Presentation: GC-MS

| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
|------------------------------------|-------------------------------|---------------------------------------|
| Dimethyl 5-aminoisophthalate | 12 - 15 | 209 (M+), 178, 150, 120, 92[2] [3] |
| Residual Solvents (e.g., Methanol) | < 3 | 31, 29 |

Note: Retention times are approximate. Mass fragments should be compared with a reference spectrum.



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GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules. Both ^1H and ^{13}C NMR should be employed for a comprehensive analysis of **Dimethyl 5-aminoisophthalate**.

Experimental Protocol: NMR Analysis

a) Sample Preparation:

- Accurately weigh 5-10 mg of the **Dimethyl 5-aminoisophthalate** sample for ^1H NMR, and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
- Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

b) Spectrometer Parameters:

| Parameter | ¹ H NMR | ¹³ C NMR |
|------------------|---------------------|---------------------|
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d ₆ | DMSO-d ₆ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 s | 2-5 s |

Data Presentation: NMR

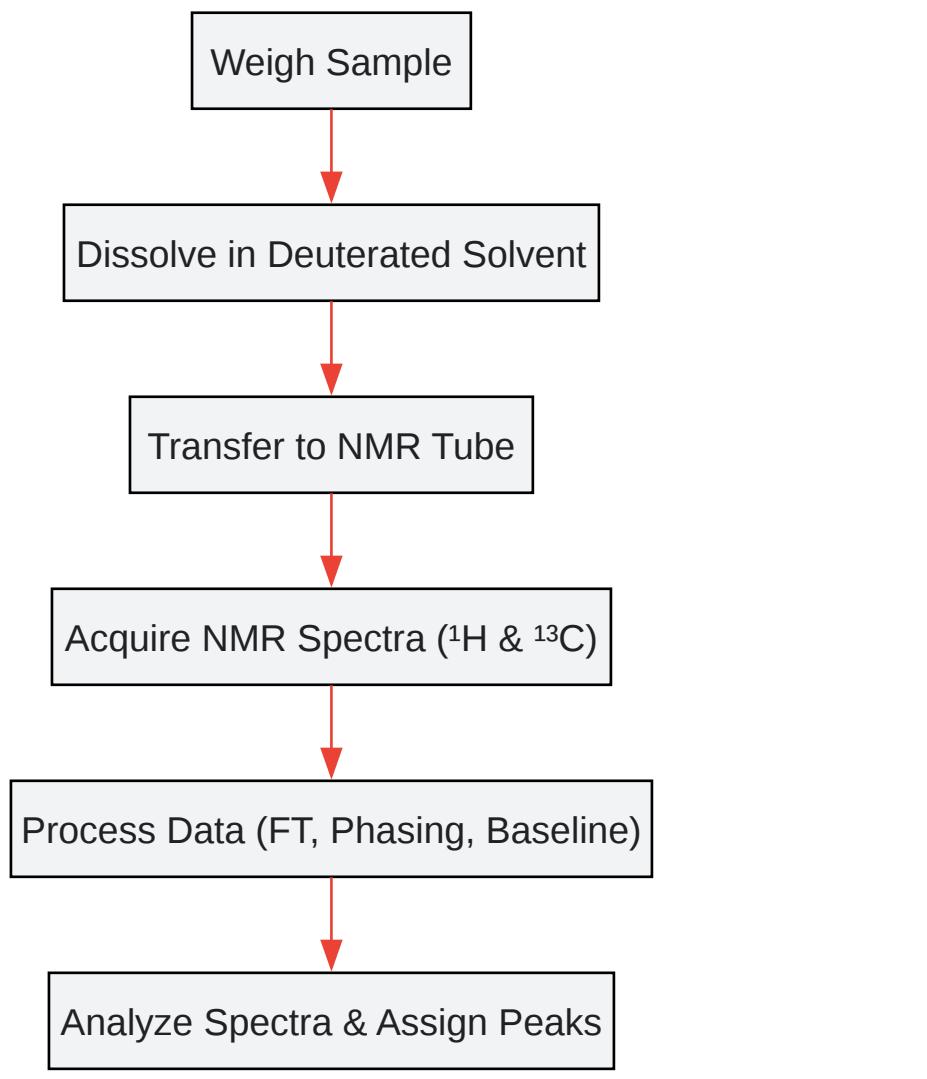
¹H NMR (DMSO-d₆, 400 MHz):[4][5]

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------------|
| ~7.3-7.5 | m | 3H | Aromatic-H |
| ~5.6 | br s | 2H | -NH ₂ |
| ~3.8 | s | 6H | 2 x -OCH ₃ |

¹³C NMR (DMSO-d₆, 100 MHz):[4]

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------------|
| ~166 | 2 x C=O |
| ~149 | C-NH ₂ |
| ~132 | 2 x C-COOCH ₃ |
| ~118 | Aromatic C-H |
| ~116 | Aromatic C-H |
| ~52 | 2 x -OCH ₃ |

Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration.



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